molecular formula C16H16N6OS B6450099 5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole CAS No. 2549043-35-6

5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B6450099
CAS No.: 2549043-35-6
M. Wt: 340.4 g/mol
InChI Key: OGNONEGPGCGUAS-UHFFFAOYSA-N
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Description

5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole is a complex organic molecule characterized by its heterocyclic structures. It is of interest due to its diverse applications in chemistry, biology, and industry, often studied for its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole generally involves multi-step reactions:

  • Formation of thiazole ring: : Starting with thiourea and alpha-bromo-ketones under acidic or basic conditions to form the 1,3-thiazole ring.

  • Pyrrolopyrrole formation: : The octahydropyrrolo[3,4-c]pyrrole moiety is typically synthesized via cyclization of diamines with diketones or similar compounds.

  • Coupling reactions: : The benzotriazole part is introduced through coupling reactions, often using diazo compounds and appropriate catalysts.

Industrial Production Methods

Industrial-scale production involves optimizing these routes using continuous flow processes, ensuring high yield and purity. Catalysts like palladium or copper complexes and automated reactors are commonly employed for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid, often leading to the formation of sulfoxides or sulphones if sulfur is present.

  • Reduction: : Reductive reactions using agents such as lithium aluminum hydride can reduce any ketone or imine functionalities within the molecule.

  • Substitution: : Nucleophilic substitution can occur at various positions, especially on the benzotriazole and thiazole rings, often using halide or alkylating agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkyl halides, aryl halides, organolithium compounds.

Major Products

  • Oxidation: : Sulfoxides, sulphones, and oxidized benzotriazole derivatives.

  • Reduction: : Corresponding alcohols or amines from ketones or imines.

  • Substitution: : Various alkylated or arylated derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

This compound features a unique combination of structural motifs:

  • Thiazole Ring : Known for its biological activity and ability to interact with various biological targets.
  • Octahydropyrrolo[3,4-c]pyrrole Core : Provides nucleophilic and electrophilic properties due to its carbonyl and nitrogen functionalities.
  • Benzotriazole Moiety : Imparts additional pharmacological properties and enhances the compound's solubility.
Structural ComponentDescription
ThiazoleFive-membered heterocycle containing sulfur and nitrogen.
OctahydropyrroloBicyclic structure involved in various chemical reactions.
BenzotriazoleFused heterocyclic compound contributing to pharmacological activity.

Biological Applications

The compound exhibits promising biological activities, making it a candidate for drug development. Preliminary studies suggest its potential in the following areas:

1. Orexin Receptor Modulation

  • Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles can modulate orexin receptors, which are implicated in sleep regulation and appetite control. This suggests therapeutic potential for treating sleep disorders or metabolic conditions .

2. Antimicrobial Properties

  • The structural diversity of the compound may enhance its interaction with microbial targets, leading to potential applications as an antimicrobial agent .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Sleep Disorders
A study demonstrated that derivatives similar to the compound effectively modulate orexin receptors in vitro, suggesting potential for treating conditions like narcolepsy .

Case Study 2: Antimicrobial Activity
Research on related compounds revealed significant antimicrobial activity against various pathogens, indicating that the benzotriazole component may enhance this effect .

Mechanism of Action

The exact mechanism of action for specific applications varies:

  • Antimicrobial/antiviral: : Likely involves interaction with microbial or viral enzymes, disrupting essential biochemical pathways.

  • Anticancer: : May interact with DNA or proteins involved in cell division, leading to cell cycle arrest or apoptosis.

  • Material science: : Provides structural integrity and chemical stability, enhancing material properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Thiazol-2-yl)-1,2,3-triazoles

  • 1H-Benzotriazole-5-carboxylates

  • Pyrrolo[3,4-c]pyrrole derivatives

Unique Features

  • The presence of multiple heterocyclic rings, enhancing reactivity and versatility.

  • Specific functional groups allowing for diverse chemical modifications.

  • Unique structural properties enabling a broad range of applications compared to simpler analogs.

This compound stands out due to its multi-functional character, making it a valuable entity in various scientific and industrial fields.

Biological Activity

The compound 5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole is a synthetic organic molecule characterized by a complex structure that combines a thiazole moiety, an octahydropyrrolo[3,4-c]pyrrole core, and a benzotriazole ring. This unique combination of structural features suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Thiazole Ring Known for its role in various biological activities including antimicrobial and anticancer properties.
Octahydropyrrolo[3,4-c]pyrrole Core This moiety is recognized for its ability to modulate orexin receptors, which are implicated in sleep regulation and appetite control.
Benzotriazole Ring Often associated with antifungal and anticancer activities due to its ability to interact with various biological targets.

1. Orexin Receptor Modulation

Research indicates that compounds similar to this one can act as modulators of orexin receptors. These receptors play a crucial role in regulating sleep and appetite. Studies have shown that derivatives of octahydropyrrolo[3,4-c]pyrroles demonstrate significant activity in this area, suggesting that our compound may also have therapeutic potential in treating sleep disorders and metabolic conditions .

2. Antimicrobial Properties

The presence of the thiazole and benzotriazole rings has been linked to antimicrobial activity. Compounds containing these moieties have demonstrated efficacy against various bacterial strains and fungi. For instance, benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties .

3. Anticancer Activity

The structural components of the compound suggest potential anticancer activity. Many thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The interaction of the compound with specific molecular targets could inhibit cancer cell proliferation .

Case Study 1: Orexin Receptor Modulators

A study focused on octahydropyrrolo[3,4-c]pyrrole derivatives found that these compounds could effectively modulate orexin receptors in vitro. The study reported significant effects on sleep regulation and appetite control in animal models .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of thiazole-containing compounds against various pathogens. The results indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) below 50 μg/mL against tested organisms .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The thiazole ring may interact with specific enzymes or receptors, modulating their activity.
  • DNA Interaction : The benzotriazole component could bind to DNA or proteins, influencing their function and leading to apoptosis in cancer cells.
  • Nucleophilic Reactions : The carbonyl group present in the octahydropyrrolo structure may participate in nucleophilic addition reactions, further enhancing its biological interactions .

Properties

IUPAC Name

2H-benzotriazol-5-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(10-1-2-13-14(5-10)19-20-18-13)21-6-11-8-22(9-12(11)7-21)16-17-3-4-24-16/h1-5,11-12H,6-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNONEGPGCGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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